molecular formula C15H8N3NaO B580049 IQ1S CAS No. 1421610-21-0

IQ1S

Cat. No.: B580049
CAS No.: 1421610-21-0
M. Wt: 269.239
InChI Key: JBNHEGDICQSOLR-NYAKATHWSA-M
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Description

IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.

Chemical Reactions Analysis

IQ1S undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.

    Reduction: The reduction of this compound can lead to the formation of amine derivatives.

    Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

IQ1S has a wide range of scientific research applications, including:

    Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.

    Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.

    Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:

    11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.

    N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.

These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.

Properties

IUPAC Name

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNHEGDICQSOLR-NYAKATHWSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N3NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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